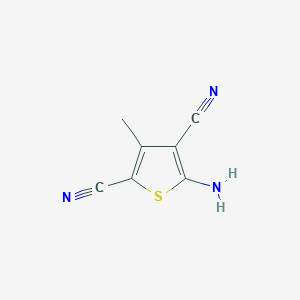
N,N-diméthyl-1-(1H-tétrazol-5-yl)méthanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine” is a chemical compound with the CAS Number: 116833-33-1 . It has a molecular weight of 127.15 and its IUPAC name is N,N-dimethyl (1H-tetraazol-5-yl)methanamine . The compound is solid in physical form .
Physical And Chemical Properties Analysis
“N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine” is a solid at room temperature . It has a molecular weight of 127.15 . More detailed physical and chemical properties might be found in specialized chemical databases.Applications De Recherche Scientifique
J’ai effectué une recherche sur les applications de la recherche scientifique de « N,N-diméthyl-1-(1H-tétrazol-5-yl)méthanamine » et de son nom alternatif « N,N-diméthyl-1-(2H-tétrazol-5-yl)méthanamine ». Voici une analyse structurée axée sur plusieurs applications uniques :
Matériaux à haute densité énergétique (HEDMs)
Ce composé a été étudié pour son utilisation potentielle dans les matériaux à haute densité énergétique en raison de son cycle tétrazole riche en azote, qui peut contribuer à des performances de détonation élevées et à une teneur énergétique élevée. Il est particulièrement intéressant dans la conception et la synthèse d’explosifs insensibles à hautes performances .
Promoteurs de combustion
La recherche indique que les dérivés de ce composé peuvent servir de promoteurs de combustion dans diverses formulations énergétiques. Leur rôle est d’améliorer le processus de combustion, ce qui conduit à une efficacité et des performances améliorées .
Explosifs insensibles
Les dérivés du composé ont été synthétisés en mettant l’accent sur la création d’explosifs insensibles qui offrent des avantages en matière de sécurité lors du stockage et du transport de masse, sans compromettre les performances .
Sels énergétiques
Des sels énergétiques basés sur ce composé ont été préparés et caractérisés, mettant en évidence la faisabilité de combiner des fragments structurels énergétiques pour concevoir de nouveaux matériaux aux propriétés souhaitables .
Applications anti-inflammatoires
Bien que n’étant pas directement lié au composé exact en question, les dérivés du tétrazole ont montré une action anti-inflammatoire significative dans la recherche médicale, suggérant des applications pharmaceutiques potentielles pour des composés similaires .
Pour des informations plus détaillées ou des recherches plus approfondies sur des applications spécifiques, il peut être nécessaire de consulter des bases de données spécialisées ou des publications scientifiques supplémentaires.
X-Mol RSC Publishing RSC Publishing <a appearance="system-link" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1134/S
Mécanisme D'action
N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine has a variety of mechanisms of action, depending on the application. In drug delivery, N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine acts as a ligand, binding to drug molecules and allowing them to be delivered to their target sites in the body. In catalysis, N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine acts as a chelating agent, allowing metals to react with other compounds. In biochemistry, N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine can act as a chelating agent, binding to proteins and enzymes and altering their structure and function.
Biochemical and Physiological Effects
N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine has a variety of biochemical and physiological effects, depending on the application. In drug delivery, N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine can increase the bioavailability of drugs, allowing them to be more effectively delivered to their target sites in the body. In catalysis, N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine can increase the efficiency of the reaction, allowing metals to react with other compounds more quickly and efficiently. In biochemistry, N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine can alter the structure and function of proteins and enzymes, allowing them to perform their functions more efficiently.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine in lab experiments is its relatively easy synthesis, which can be accomplished in a few steps. Additionally, N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine has a variety of mechanisms of action, which can be useful in a variety of applications. However, N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine also has some limitations. For example, it is not very soluble in water, which can make it difficult to use in certain applications. Additionally, N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine is not very stable, and can degrade over time.
Orientations Futures
There are a variety of potential future directions for N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine. One potential direction is to explore its use in drug delivery. N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine could be used to bind to drug molecules, allowing them to be more effectively delivered to their target sites in the body. Additionally, N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine could be used to study the effects of chelation on proteins and enzymes, as well as to study the structure and function of proteins. Finally, N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine could be used to study the effects of metal-catalyzed reactions, as well as to facilitate the synthesis of new compounds.
Méthodes De Synthèse
The synthesis of N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine is relatively straightforward and can be accomplished in a few steps. The first step is to react dimethylamine with 1H-tetrazole in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form a dimethyl-1H-tetrazole intermediate. This intermediate can then be reacted with methanol in the presence of an acid, such as hydrochloric acid or sulfuric acid, to form N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine.
Propriétés
IUPAC Name |
N,N-dimethyl-1-(2H-tetrazol-5-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5/c1-9(2)3-4-5-7-8-6-4/h3H2,1-2H3,(H,5,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBNCFGBAKTASH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NNN=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

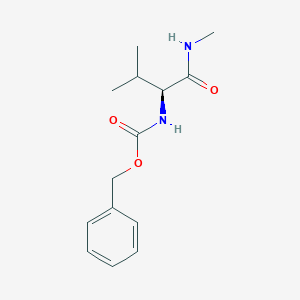

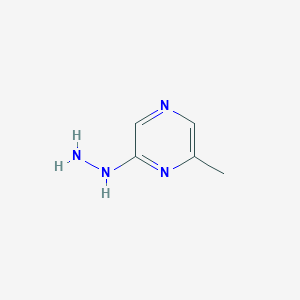
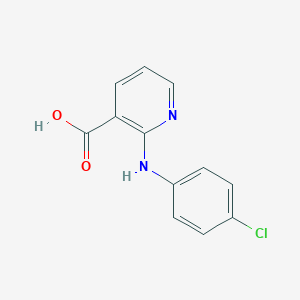

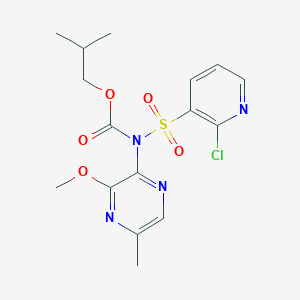
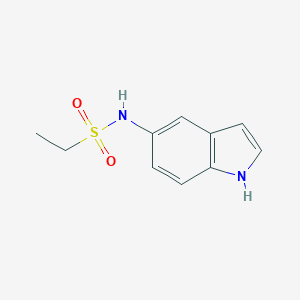

![(1S,12S)-7-Bromo-9-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6,8,10(17),15-tetraene-4-carbaldehyde](/img/structure/B179569.png)



